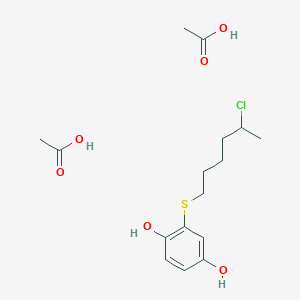
Acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol is a complex organic compound that combines the properties of acetic acid, a common carboxylic acid, with a benzene ring substituted with a 5-chlorohexylsulfanyl group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol typically involves multiple steps:
Formation of the Benzene Derivative: The benzene ring is first substituted with a 5-chlorohexylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a suitable benzene derivative reacts with 5-chlorohexylsulfanyl chloride in the presence of a base.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via electrophilic aromatic substitution. This can be done using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Acetylation: The final step involves the acetylation of the benzene derivative to introduce the acetic acid moiety. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.
Reduction: Reduction reactions can target the acetic acid moiety or the benzene ring, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the acetic acid moiety or the benzene ring.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in acid-base reactions. The 5-chlorohexylsulfanyl group may interact with hydrophobic regions of proteins or cell membranes, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A benzene ring with a single hydroxyl group.
Chlorobenzene: A benzene ring with a chlorine atom.
Benzoic acid: A benzene ring with a carboxylic acid group.
Uniqueness
Acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and acetic acid groups allows for diverse reactivity, while the 5-chlorohexylsulfanyl group adds hydrophobic character and potential for specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
89706-26-3 |
|---|---|
Molekularformel |
C16H25ClO6S |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H17ClO2S.2C2H4O2/c1-9(13)4-2-3-7-16-12-8-10(14)5-6-11(12)15;2*1-2(3)4/h5-6,8-9,14-15H,2-4,7H2,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
LPOBJRLGUKECQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCSC1=C(C=CC(=C1)O)O)Cl.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol](/img/structure/B14405885.png)

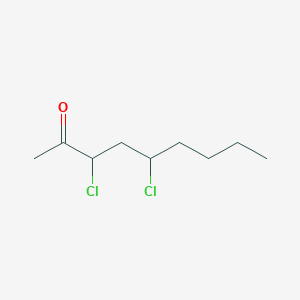
![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)

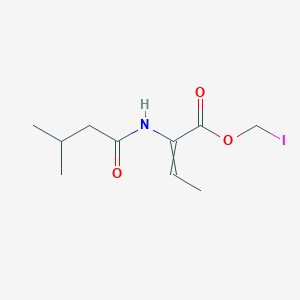
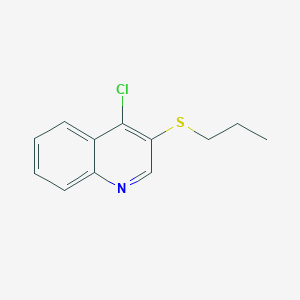
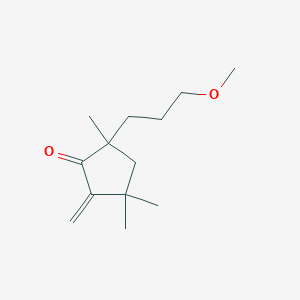
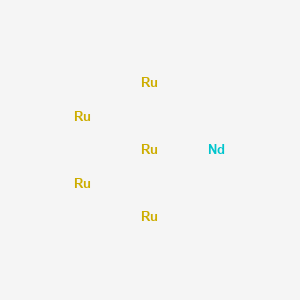
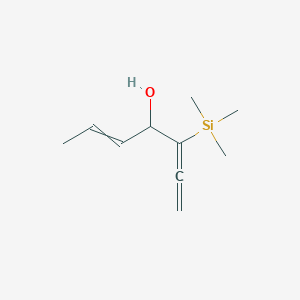
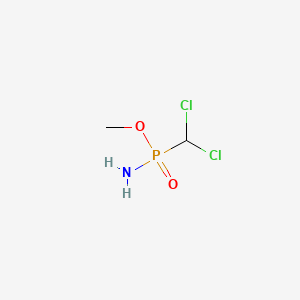
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)

